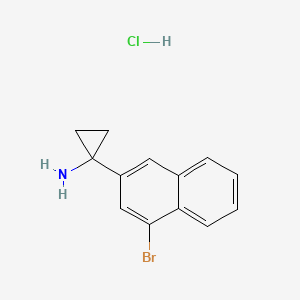

1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride

Beschreibung

1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a brominated naphthalene substituent.

Eigenschaften

Molekularformel |

C13H13BrClN |

|---|---|

Molekulargewicht |

298.60 g/mol |

IUPAC-Name |

1-(4-bromonaphthalen-2-yl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C13H12BrN.ClH/c14-12-8-10(13(15)5-6-13)7-9-3-1-2-4-11(9)12;/h1-4,7-8H,5-6,15H2;1H |

InChI-Schlüssel |

LNIZBTIWZPXPQZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1(C2=CC3=CC=CC=C3C(=C2)Br)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Strategy for Synthesis

The synthesis of 1-(4-bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves:

- Step 1: Synthesis of the naphthalene derivative with a bromine substituent at the 4-position.

- Step 2: Formation of the cyclopropane ring attached at the 2-position of the naphthalene.

- Step 3: Introduction of the amino group at the cyclopropane core.

- Step 4: Conversion of the free amine to its hydrochloride salt.

The key challenge lies in the regioselective bromination of naphthalene, followed by cyclopropanation and amination.

Synthesis of 4-Bromonaphthalene Derivatives

- Electrophilic aromatic substitution is employed to introduce the bromine atom at the 4-position of naphthalene.

- Reagents: N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or bromine in acetic acid.

| Reaction Step | Reagents | Conditions | Yield | Reference Notes |

|---|---|---|---|---|

| Bromination of naphthalene | NBS, AIBN | Reflux in CCl4 | ~85-90% | Standard electrophilic substitution |

Cyclopropanation of 4-Bromonaphthalene

- The cyclopropane ring is introduced via carbene transfer reactions using diazomethane derivatives or Simmons–Smith cyclopropanation.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| Dichlorocarbene source (e.g., CHCl3 with Zn/Cu) | Reflux in inert solvent (e.g., dichloromethane) | 60-75% | Stereoselectivity considerations |

Note: The Simmons–Smith reaction is often preferred for regioselective cyclopropanation.

Amination to Form Cyclopropan-1-amine

- The cyclopropane derivative is subjected to nucleophilic amination, often via reduction of corresponding nitro or diazo intermediates or direct nucleophilic substitution if the cyclopropane bears suitable leaving groups.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| Ammonia or amines | Heating under pressure or in a suitable solvent | 50-70% | Ensures selective amination at the cyclopropane |

Conversion to Hydrochloride Salt

- The free amine is dissolved in a suitable solvent (e.g., ethanol or methanol) and treated with hydrogen chloride gas or hydrochloric acid solution to form the hydrochloride salt.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| HCl gas or concentrated HCl | Room temperature or gentle heating | Quantitative | Crystallization of the salt |

Summary of the Preparation Route

Additional Considerations

- Regioselectivity: The bromination step is regioselective, favoring substitution at the 4-position due to electronic effects.

- Stereochemistry: Cyclopropanation may produce stereoisomers; purification is necessary to isolate the desired isomer.

- Purification: Column chromatography and recrystallization are employed to purify intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in aqueous ethanol.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride with similar compounds:

*Estimated based on naphthalene’s contribution (~128 g/mol vs. benzene’s 78 g/mol).

Pharmacological and Functional Selectivity

- Serotonin Receptor Modulation : highlights cyclopropanamine derivatives as functionally selective serotonin 2C (5-HT2C) receptor agonists/antagonists. Substituents like methoxy or fluorine fine-tune receptor affinity and selectivity .

- Impact of Bromine : Bromine’s electronegativity and size in the target compound may enhance binding to hydrophobic pockets in receptors, as seen in bromophenyl analogs .

Biologische Aktivität

1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : CHBrN·HCl

- Molecular Weight : 284.59 g/mol

- CAS Number : 1704135-98-7

The compound acts as a selective inhibitor for various biological pathways. Its structure allows it to interact with specific receptors or enzymes, influencing metabolic processes. Notably, its cyclopropanamine moiety is known to enhance binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Several studies have suggested that this compound may inhibit tumor growth by targeting specific kinases involved in cell proliferation.

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating a role in antimicrobial therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Neuroprotection | Modulation of neurotransmitters | |

| Antimicrobial | Efficacy against bacteria |

Case Study: Antitumor Activity

In a study assessing the antitumor effects of various cyclopropanamines, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that treatment with this compound resulted in reduced oxidative stress markers and improved neuronal survival rates.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. The bromonaphthalene group appears to enhance binding affinity to target proteins, while modifications to the cyclopropanamine structure can influence its biological activity.

Q & A

Basic: What are the established synthetic routes for preparing 1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride, and how are reaction conditions optimized?

Answer:

The synthesis typically involves two key steps: (1) cyclopropanation of a bromonaphthalene precursor (e.g., via [2+1] cycloaddition using dihalocarbenes) and (2) introduction of the amine group. For example, reacting 4-bromo-2-naphthyl chloride with cyclopropylamine under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene. Optimization includes varying temperature (40–80°C), stoichiometry of reagents, and reaction time. Factorial design experiments are recommended to identify critical parameters affecting yield and purity .

Advanced: How can researchers resolve contradictions in NMR spectral data when characterizing cyclopropane ring protons?

Answer:

Cyclopropane ring protons often exhibit complex splitting patterns due to restricted rotation. To resolve ambiguities:

- Use 2D NMR techniques (COSY, HSQC) to assign coupling constants and confirm proton-proton correlations.

- Compare experimental data with density functional theory (DFT)-computed chemical shifts.

- Employ variable-temperature NMR to reduce signal overlap caused by conformational exchange .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS.

- Structural Confirmation:

Advanced: What strategies mitigate side reactions during amine group introduction in the final synthetic step?

Answer:

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to protect the amine during cyclopropanation, followed by deprotection with HCl.

- Kinetic Monitoring: Track reaction progress via LC-MS to identify intermediates and optimize quenching times.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may reduce nucleophilic substitution at the bromine site .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:

Structurally similar brominated cyclopropane amines (e.g., ) suggest potential interactions with:

- Monoamine Oxidases (MAOs): Due to amine functionality and aromatic bromine’s electron-withdrawing effects.

- G Protein-Coupled Receptors (GPCRs): Particularly serotonin/dopamine receptors, inferred from halogenated arylcyclopropylamine pharmacophores .

Advanced: How can researchers address low yields in the cyclopropanation step?

Answer:

- Catalyst Screening: Transition-metal catalysts (e.g., Rh(II) carboxylates) improve dihalocarbene generation efficiency.

- Solvent Optimization: Non-polar solvents (toluene) stabilize carbene intermediates.

- Temperature Gradients: Gradual heating (e.g., 50°C → 80°C) minimizes carbene dimerization .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of HCl vapors during synthesis.

- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent amine oxidation .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use software (AutoDock Vina) to simulate binding to MAO-B or serotonin receptors.

- QSAR Models: Correlate substituent effects (e.g., bromine position) with activity using datasets from analogs.

- MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Exothermic Reactions: Control temperature during cyclopropanation to prevent runaway reactions.

- Purification: Column chromatography may be impractical; switch to recrystallization (e.g., ethanol/water mixtures).

- Amine Hydrochloride Solubility: Optimize solvent (e.g., methanol) for precipitation .

Advanced: How to validate the compound’s stability under physiological conditions for in vitro studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.